molecular formula C12H16N2O4 B12438065 2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid

2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid

Cat. No.: B12438065
M. Wt: 252.27 g/mol
InChI Key: ZLTLCHATWRQKNZ-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid is an organic compound with the molecular formula C12H16N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-aminopyridine.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.

    Formation of Acetic Acid Derivative: The Boc-protected intermediate is then reacted with bromoacetic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amino group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation.

Major Products Formed

    Substitution Reactions: The major products are substituted pyridine derivatives.

    Deprotection Reactions: The major product is the free amine derivative.

    Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the synthesis of bioactive molecules and as a precursor in the development of enzyme inhibitors.

    Medicine: It is employed in the synthesis of drug candidates and in medicinal chemistry research to explore new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid depends on its application. In peptide synthesis, the compound acts as a coupling agent, facilitating the formation of amide bonds. The Boc group protects the amino group during reactions and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: This compound is similar in structure but has the Boc-protected amino group at the 4-position of the pyridine ring.

    2-(4-{[(Tert-butoxy)carbonyl]amino}-2-oxopyrimidin-1-yl)acetic acid: This compound contains a pyrimidine ring instead of a pyridine ring.

    2-(2-{[(Tert-butoxy)carbonyl]amino}-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid: This compound has a more complex structure with additional functional groups.

Uniqueness

2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, offering versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

ZLTLCHATWRQKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)O

Origin of Product

United States

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